molecular formula C14H22ClNO2 B7906536 Bupranolol CAS No. 23284-25-5

Bupranolol

Katalognummer B7906536
CAS-Nummer: 23284-25-5
Molekulargewicht: 271.78 g/mol
InChI-Schlüssel: HQIRNZOQPUAHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bupranolol is a non-selective beta blocker with potency similar to propanolol . It does not have intrinsic sympathomimetic activity (ISA), but does have strong membrane stabilizing activity .


Synthesis Analysis

This compound synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . It is also synthesized from 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, a possible precursor in the chiral beta blocker this compound synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C14H22ClNO2 . Its average mass is 271.783 Da and its monoisotopic mass is 271.133911 Da .


Chemical Reactions Analysis

This compound undergoes first-pass metabolism. The main metabolite is carboxythis compound, 4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid, of which 88% are eliminated renally within 24 hours .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, boiling point of 396.3±42.0 °C at 760 mmHg, and a flash point of 193.5±27.9 °C . It has 3 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

  • Transdermal Drug Delivery: Bupranolol is a suitable candidate for transdermal drug delivery systems due to its favorable physicochemical and pharmacokinetic properties. Studies have explored the effect of penetration enhancers like pyrrolidones, menthol, and propylene glycol on the permeation of this compound across rat skin (Babu & Pandit, 2005).

  • Complexation and Transdermal Delivery: Research has examined the use of cyclodextrins as penetration enhancers for this compound, aiming to improve its solubility and enhance its skin penetration (Babu & Pandit, 2004).

  • Cardiovascular Effects in Rabbits: The effect of permeation enhancers on the in vivo delivery and beta-blocking effect of this compound in rabbits has been studied, showing that enhancers can increase the beta-blocking activity, suggesting potential for reducing patch size in transdermal systems (Babu, Dhanasekaran, Vaithiyalingam, Singh, & Pandit, 2008).

  • Treatment of Glaucoma: this compound has been used in eye drops for long-term therapy of glaucoma, showing a significant hypotensive effect and being well-tolerated in patients (Stiegler, 1979).

  • Effects on Platelet Functions: this compound's effects on platelet functions have been studied in vitro in rabbits and humans, suggesting its potential utility in the prevention or treatment of thrombosis (Umetsu, Sanai, & Kato, 1976).

  • Analogs as Antagonists: Research on close analogues of this compound has revealed their antagonistic properties at the low-affinity state of beta1-adrenoceptors, suggesting potential variations of this compound for specific therapeutic applications (Żelaszczyk et al., 2009).

Wirkmechanismus

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation . This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Safety and Hazards

Bupranolol may increase the vasoconstricting activities of Nicergoline. It may also increase the arrhythmogenic activities of Nicorandil. The risk or severity of adverse effects can be increased when this compound is combined with Nicotine .

Eigenschaften

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRNZOQPUAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022704
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

14556-46-8, 23284-25-5
Record name (±)-Bupranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14556-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bupranolol
Reactant of Route 3
Reactant of Route 3
Bupranolol
Reactant of Route 4
Reactant of Route 4
Bupranolol
Reactant of Route 5
Reactant of Route 5
Bupranolol
Reactant of Route 6
Reactant of Route 6
Bupranolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.